molecular formula Al5B3O12 B084915 Alborite PF CAS No. 12005-61-7

Alborite PF

Cat. No.: B084915
CAS No.: 12005-61-7
M. Wt: 359.3 g/mol
InChI Key: IEQOEKWKMSXFMV-UHFFFAOYSA-N
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Description

Alborite PF (CAS 11121-16-7) is a specialized aluminum borate compound within the Alborex family of materials. It is structurally characterized by its aluminum-oxygen-boron framework, which grants it unique thermal stability, mechanical strength, and resistance to chemical corrosion . Industrial applications of this compound include its use as a ceramic additive to enhance material durability, a flame retardant in polymers, and a catalyst support in chemical synthesis . Its commercial synonyms, such as Alborex PF 03 and Alborex YS 3C, indicate variations tailored for specific industrial roles, though detailed proprietary formulations remain undisclosed .

Properties

CAS No.

12005-61-7

Molecular Formula

Al5B3O12

Molecular Weight

359.3 g/mol

IUPAC Name

pentaaluminum;oxygen(2-);triborate

InChI

InChI=1S/5Al.3BO3.3O/c;;;;;3*2-1(3)4;;;/q5*+3;3*-3;3*-2

InChI Key

IEQOEKWKMSXFMV-UHFFFAOYSA-N

SMILES

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3]

Canonical SMILES

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3]

Origin of Product

United States

Preparation Methods

The synthesis of pentaaluminum;oxygen(2-);triborate can be achieved through several methods. One common approach is the high-temperature solid-state reaction. This involves mixing aluminum oxide (Al2O3) and boric acid (H3BO3) in stoichiometric amounts and heating the mixture to a high temperature, typically around 1023 K (750°C), for several hours . Another method includes microwave-assisted high-temperature solid-state reaction, which can enhance the reaction rate and yield . Industrial production methods often involve similar high-temperature processes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Alborite PF undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can react with oxygen to form aluminum oxide and boron oxide. Reduction reactions may involve the use of reducing agents such as hydrogen gas to convert the compound into its elemental forms. Substitution reactions often occur in the presence of strong acids or bases, leading to the formation of different borate and aluminum compounds . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Alborite PF has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other borate and aluminum compounds. In industry, the compound is used in the production of ceramics, glass, and other materials that require high thermal stability and resistance to chemical corrosion .

Mechanism of Action

The mechanism of action of pentaaluminum;oxygen(2-);triborate involves its interaction with various molecular targets and pathways. In chemical reactions, the compound can act as a catalyst, facilitating the conversion of reactants to products by lowering the activation energy. In biological systems, it may interact with cellular components, influencing processes such as cell signaling and metabolism . The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Alborite PF is compared below with two structurally and functionally analogous compounds: Zinc Borate (Zn₃B₆O₁₂·3.5H₂O) and Magnesium Borate (Mg₃B₂O₆) .

Structural and Functional Comparison
Property This compound (Al-B-O) Zinc Borate (Zn-B-O) Magnesium Borate (Mg-B-O)
Thermal Stability Stable up to 1200°C Stable up to 980°C Stable up to 1000°C
Flame Retardancy Synergistic with halogenated compounds Effective alone in polymers Limited efficacy without additives
Chemical Resistance High (resists acids/bases) Moderate (degraded by strong acids) Low (susceptible to hydrolysis)
Primary Applications Ceramics, catalyst supports Plastics, wood composites Insulation materials

Key Findings :

  • This compound outperforms zinc and magnesium borates in high-temperature environments, making it preferable for refractory ceramics .
  • Zinc borate’s superior standalone flame retardancy in polymers is attributed to its dehydration mechanism, releasing water vapor to suppress combustion .
  • Magnesium borate’s hygroscopicity limits its use in moisture-exposed applications, unlike this compound .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Alborite PF with high purity, and how can researchers validate synthesis success?

  • Methodological Answer : Synthesis protocols should include step-by-step documentation of precursor ratios, temperature gradients, and solvent systems. Validation requires orthogonal analytical techniques (e.g., HPLC for purity assessment , XRD for crystallinity ). Researchers must report yield, impurity profiles, and reproducibility metrics across three independent trials, adhering to guidelines for subsampling and error propagation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s molecular structure?

  • Methodological Answer : FT-IR and NMR (¹H/¹³C) are critical for functional group identification, while LC-MS and GC-MS provide molecular weight and fragmentation patterns. For crystalline phases, pair XRD with Raman spectroscopy . Ensure instrument calibration using certified reference materials and report detection limits, as per analytical quality standards .

Q. What are the critical parameters to control during this compound’s thermal stability testing to ensure reproducibility?

  • Methodological Answer : Key parameters include heating rate (e.g., 10°C/min), atmosphere control (inert vs. oxidative), and sample mass consistency. Use TGA-DSC for simultaneous mass loss and enthalpy change measurements. Document pre-test conditioning (e.g., drying) and replicate experiments across multiple batches to address variability .

Advanced Research Questions

Q. How can contradictory spectroscopic data from different studies on this compound’s crystalline structure be systematically resolved?

  • Methodological Answer : Conduct a comparative analysis using standardized instrumentation settings (e.g., monochromator slit width, detector sensitivity). Cross-validate results with synchrotron XRD for higher resolution. Apply error-source frameworks (e.g., sampling bias, instrumental drift ) and replicate studies under identical conditions, as emphasized in reproducibility guidelines .

Q. What statistical approaches are recommended for assessing the significance of this compound’s catalytic activity variations under different experimental conditions?

  • Methodological Answer : Use multivariate ANOVA to isolate effects of variables like pH, temperature, and catalyst loading. Apply Tukey’s HSD post-hoc tests for pairwise comparisons. For non-linear kinetics, employ Bayesian regression to quantify uncertainty. Ensure effect sizes are reported with confidence intervals, aligning with FINER criteria for rigor .

Q. How can machine learning models be integrated into the analysis of this compound’s reaction kinetics to address non-linear behavior observed in empirical data?

  • Methodological Answer : Train neural networks on high-throughput kinetic datasets to identify hidden patterns. Validate models using k-fold cross-validation and compare against traditional rate-law frameworks. Prioritize interpretability (e.g., SHAP values) to link features like reactant concentration gradients to observed non-linearity. Reference sequence-to-sequence models (e.g., BART ) for handling noisy data.

Data Reporting and Reproducibility

Q. What minimum metadata should be included when publishing this compound’s experimental data to ensure reproducibility?

  • Methodological Answer : Follow FAIR principles: report raw data files (e.g., .cif for XRD), instrument models, software versions, and environmental conditions (humidity, pressure). Include subsampling protocols, error margins, and a detailed materials table with CAS numbers and suppliers .

Q. How should researchers address batch-to-batch variability in this compound’s synthesis when submitting findings for peer review?

  • Methodological Answer : Disclose batch IDs, synthesis dates, and deviations in supplementary materials. Apply control charts to monitor critical quality attributes (e.g., purity, particle size) and use statistical process control (SPC) to quantify variability. Reference ICH Q13 guidelines for continuous manufacturing .

Conflict Resolution in Literature

Q. What frameworks can reconcile discrepancies between computational simulations and experimental observations of this compound’s electronic properties?

  • Methodological Answer : Use density functional theory (DFT) simulations with multiple exchange-correlation functionals (e.g., PBE vs. HSE06) to compare bandgap predictions. Validate with UV-Vis-NIR spectroscopy and STS measurements. Publish full computational parameters (basis sets, convergence criteria) and experimental raw data .

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